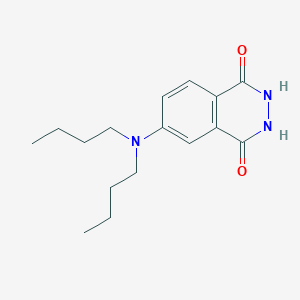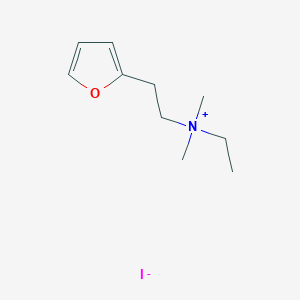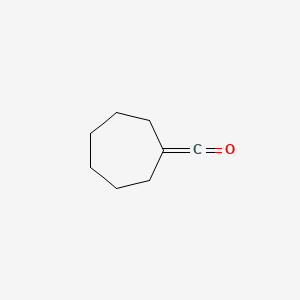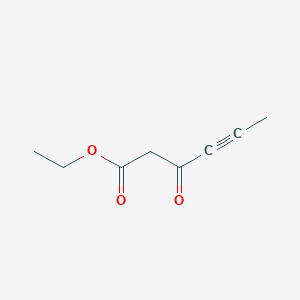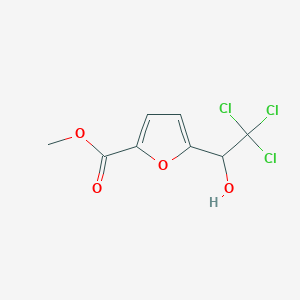
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is a chemical compound with a complex structure that includes a hexanedioic acid backbone and two 5-chloro-3-pyridinylmethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 5-chloro-3-pyridinemethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Hexanedioic acid and 5-chloro-3-pyridinecarboxylic acid.
Reduction: Hexanediol and 5-chloro-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester exerts its effects depends on its interaction with molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chlorine atoms in the pyridine rings may also play a role in binding to specific molecular sites, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic acid: A simpler dicarboxylic acid with similar backbone structure but without the pyridine ester groups.
5-chloro-3-pyridinemethanol: A precursor used in the synthesis of the compound.
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester derivative of hexanedioic acid with different ester groups.
Uniqueness
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is unique due to the presence of both the hexanedioic acid backbone and the 5-chloro-3-pyridinylmethyl ester groups
Propriétés
Numéro CAS |
37744-47-1 |
|---|---|
Formule moléculaire |
C18H18Cl2N2O4 |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
bis[(5-chloropyridin-3-yl)methyl] hexanedioate |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2 |
Clé InChI |
OVYJJSSBRLTNQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Cl)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


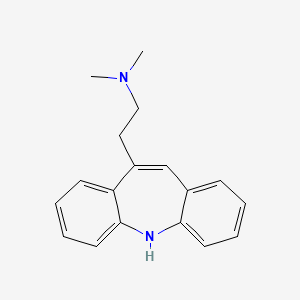
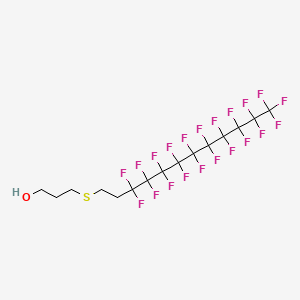
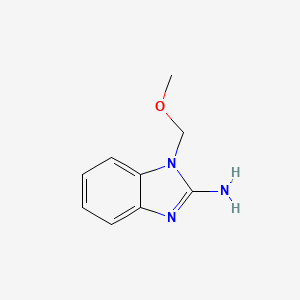
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

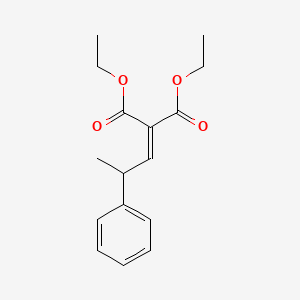
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
